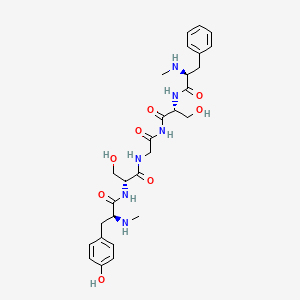
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this peptide includes modified amino acids such as N-methylated tyrosine and phenylalanine, which can influence its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly used, where the Fmoc group protects the amino terminus and the tBu group protects the side chains of amino acids .
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: The next amino acid, protected by Fmoc, is activated using a coupling reagent like HBTU or DIC and added to the growing peptide chain.
Side Chain Deprotection and Cleavage: After the peptide chain is fully assembled, the side chain protecting groups are removed, and the peptide is cleaved from the resin using a mixture of TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The N-methylated residues can enhance the peptide’s stability and binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the peptide is used.
相似化合物的比较
Similar Compounds
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-ala-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-thr-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-val-NH2
Uniqueness
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is unique due to its specific sequence and the presence of N-methylated tyrosine and phenylalanine. These modifications can significantly impact the peptide’s biological activity, stability, and resistance to enzymatic degradation compared to similar peptides.
This detailed article provides a comprehensive overview of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
74604-22-1 |
|---|---|
分子式 |
C28H38N6O8 |
分子量 |
586.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-3-hydroxy-1-[[2-[[(2R)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]-2-(methylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C28H38N6O8/c1-29-20(12-17-6-4-3-5-7-17)27(41)33-23(16-36)28(42)34-24(38)14-31-25(39)22(15-35)32-26(40)21(30-2)13-18-8-10-19(37)11-9-18/h3-11,20-23,29-30,35-37H,12-16H2,1-2H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38,42)/t20-,21-,22+,23+/m0/s1 |
InChI 键 |
XFONSTUJPRIGMJ-MYDTUXCISA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
手性 SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
规范 SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
Key on ui other cas no. |
74604-22-1 |
同义词 |
N-Me-Tyr-D-Ser-Gly-N-Me-Phe-D-Ser-NH2 Wy 42896 Wy 42896, monoacetate Wy-42,896 Wy-42896 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















